molecular formula C8H6BrN B024449 4-Cyanobenzyl bromide CAS No. 17201-43-3

4-Cyanobenzyl bromide

Cat. No.: B024449
CAS No.: 17201-43-3
M. Wt: 196.04 g/mol
InChI Key: UMLFTCYAQPPZER-UHFFFAOYSA-N
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Preparation Methods

4-Cyanobenzyl bromide can be synthesized through several methods:

Chemical Reactions Analysis

4-Cyanobenzyl bromide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

4-Cyanobenzyl bromide serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of anti-cancer agents and other therapeutic compounds. For example, it has been utilized in synthesizing N-Boc-p-(aminomethyl)benzonitrile, a precursor for biologically active molecules .

Organic Synthesis

This compound is employed in numerous organic reactions, including:

  • Nucleophilic Substitution Reactions : It acts as an electrophile, facilitating the introduction of amine groups into aromatic systems.
  • Cross-Coupling Reactions : this compound is used in Suzuki or Stille coupling reactions to form carbon-carbon bonds, essential for building complex molecular architectures .

Material Science

Recent studies have explored its applications in material science, particularly in soft robotics and tissue engineering. The compound's properties make it suitable for developing materials that require specific mechanical and chemical characteristics .

Case Studies

StudyApplicationFindings
Synthesis of N-Boc-p-(aminomethyl)benzonitrile Pharmaceutical IntermediateAchieved a yield of 94% using sodium hydroxide in tetrahydrofuran .
Cross-Coupling Reactions Organic SynthesisDemonstrated effective formation of complex organic molecules with high selectivity .
Development of Biocompatible Materials Material ScienceUtilized in creating materials for soft robotics that mimic biological tissues .

Comparison with Similar Compounds

4-Cyanobenzyl bromide can be compared with other similar compounds, such as:

Q & A

Basic Research Questions

Q. What are the common synthetic applications of 4-cyanobenzyl bromide in organic chemistry?

this compound is widely used as an alkylating agent in nucleophilic substitution reactions. Its electron-withdrawing cyano group enhances the electrophilicity of the benzylic bromide, facilitating reactions with amines, thiols, or oxygen nucleophiles. For example, it has been employed in the synthesis of carbazole derivatives via alkylation of secondary amines under basic conditions (Cs₂CO₃) . It is also used to prepare DNA-programmed inhibitors by coupling with azide intermediates .

Q. What spectroscopic methods are recommended for characterizing this compound derivatives?

Key characterization techniques include:

  • ¹H/¹³C NMR : The benzylic protons and cyano-substituted aromatic protons exhibit distinct splitting patterns (e.g., δ 5.55 ppm for benzylic CH₂ in carbazole derivatives) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight, with characteristic isotopic patterns due to bromine (e.g., [M-H]⁻ at m/z 401 for a carbazole derivative) .
  • Infrared (IR) Spectroscopy : The cyano group shows a sharp absorption band near 2220 cm⁻¹ .

Q. What safety precautions are critical when handling this compound?

As a benzylic bromide, it is highly corrosive and reactive. Key precautions include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Emergency Protocols : Flush eyes/skin with water for 15 minutes upon contact and consult a physician .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence reaction mechanisms in alkylation reactions?

The cyano group stabilizes transition states via resonance and inductive effects, accelerating SN₂-type displacements. In radical-mediated reactions, it promotes the formation of radical anion intermediates, as observed in dibenzylation studies of nitroacetates. This unique reactivity can lead to competing pathways (e.g., O-alkylation vs. C-alkylation), requiring careful optimization of reaction conditions (e.g., solvent polarity, base strength) .

Q. How can researchers mitigate low yields caused by side reactions in this compound-based syntheses?

Low yields often arise from hydrolysis or competing O-alkylation. Strategies include:

  • Reagent Modification : Switching to 4-cyanobenzyl chloride reduces hydrolysis risk .
  • Condition Optimization : Use anhydrous solvents (e.g., DMF, CHCl₃) and non-nucleophilic bases (e.g., K₂CO₃) to suppress side reactions .
  • Temperature Control : Lower temperatures (0–25°C) minimize aldehyde byproduct formation in nitroacetate alkylation .

Q. What advanced analytical techniques are suitable for quantifying residual bromide in reaction mixtures?

  • Capillary Electrophoresis (CE) : Resolves Br⁻ and Cl⁻ ions using optimized buffer systems (e.g., phosphate buffer at pH 8.5) with UV detection .
  • Ion Chromatography (IC) : Provides high sensitivity for halide quantification in complex matrices .

Q. How is this compound utilized in radiopharmaceutical research?

It serves as a precursor for PET tracers. For example, [¹¹C]-cyano-labeled letrozole (an aromatase inhibitor) is synthesized via Pd⁰-catalyzed coupling of this compound with [¹¹C]cyanide. This method enables precise tracking of drug distribution in vivo .

Q. What role does this compound play in designing bioactive molecules with antiplasmodial activity?

It is used to introduce lipophilic, electron-deficient benzyl groups into tetrahydropyridinylidene ammonium salts. These modifications enhance binding to parasitic targets, as demonstrated in compounds with IC₅₀ values <1 µM against Plasmodium falciparum .

Properties

IUPAC Name

4-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLFTCYAQPPZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864744
Record name Benzonitrile, 4-(bromomethyl)-
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Molecular Weight

196.04 g/mol
Source PubChem
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CAS No.

17201-43-3
Record name 4-Cyanobenzyl bromide
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Record name 4-(Bromomethyl)benzonitrile
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Record name 4-Cyanobenzyl bromide
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Record name Benzonitrile, 4-(bromomethyl)-
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Record name Benzonitrile, 4-(bromomethyl)-
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Record name α-bromo-p-toluonitrile
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Record name 4-(BROMOMETHYL)BENZONITRILE
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Synthesis routes and methods

Procedure details

A 1-bromo-4-methyl-benzene of general formula F-1, where B, R1, R2, R3 and R4 are as defined above is reacted with copper cyanide in a polar solvent as dimethylformamide at elevated temperature as for example 150-200° C. to obtain the 4-methyl-benzonitrile of general formula F-2. The 4-methyl-benzonitrile of general formula F-2 is brominated by the treatment with N-bromosuccinimide in refluxing tetrachloromethane in the presence of a radical initiator like AIBN to obtain the 4-Bromomethyl-benzonitrile of general formula F-3.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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